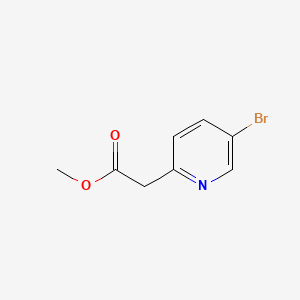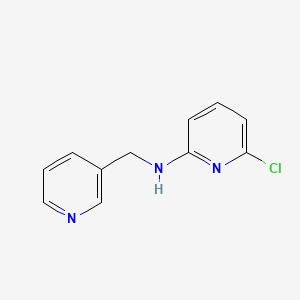
4-(2,3-Dimethoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
The compound “4-(2,3-Dimethoxybenzoyl)-2-methylpyridine” is a derivative of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of related compounds can be determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Aplicaciones Científicas De Investigación
Antioxidant Activity
“4-(2,3-Dimethoxybenzoyl)-2-methylpyridine” and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured by the compound’s ability to act as a total antioxidant, free radical scavenger, and metal chelating agent . This application is crucial in pharmaceuticals and nutraceuticals, where oxidative stress is implicated in various diseases.
Antibacterial Properties
Research has indicated that benzamide compounds, including those derived from 2,3-dimethoxybenzoic acid, exhibit significant antibacterial activity. They have been tested against both gram-positive and gram-negative bacteria, showing potential as new antibacterial agents . This application is particularly relevant in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Compounds with the “4-(2,3-Dimethoxybenzoyl)-2-methylpyridine” structure have shown potential anti-inflammatory and analgesic effects. These properties make them candidates for the development of new pain relief drugs, which could be beneficial for conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal activities of benzamide derivatives make them useful in the treatment of infections caused by microbes and fungi. This application extends to both medical and agricultural fields, where these compounds could be used to treat plant diseases or as preservatives .
Potential in Cancer Treatment
Some benzamide derivatives have been identified as having anti-tumor properties. This suggests that “4-(2,3-Dimethoxybenzoyl)-2-methylpyridine” could be used in the synthesis of compounds for cancer treatment, possibly as chemotherapeutic agents or in supportive care to mitigate the side effects of existing treatments .
Industrial Applications
Beyond the biomedical field, benzamide compounds find applications in various industries. They are used in the plastic and rubber industry, paper industry, and even in agriculture. Their chemical properties can be harnessed for improving the quality of products or as intermediates in the synthesis of more complex compounds .
Safety and Hazards
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNBDXPAAOHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






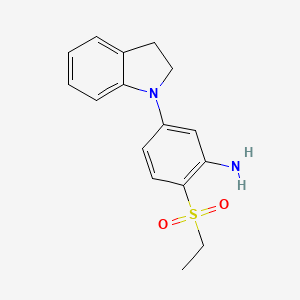
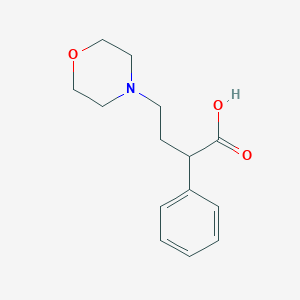

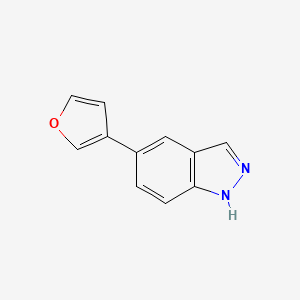
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

